molecular formula C23H23NO5 B12172466 (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12172466
M. Wt: 393.4 g/mol
InChI Key: OSHLRTDATJAHOC-XUTLUUPISA-N
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Description

4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its structure includes a benzoyl group, a hydroxy group, a methoxyethyl group, and a prop-2-en-1-yloxyphenyl group, all attached to a pyrrol-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a diketone.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced via a selective oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a suitable base such as sodium hydride.

    Prop-2-en-1-yloxyphenyl Substitution: The prop-2-en-1-yloxyphenyl group can be introduced through an etherification reaction using 4-(prop-2-en-1-yloxy)phenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials. Its functional groups could allow for the formation of polymers or other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the hydroxy, methoxyethyl, and prop-2-en-1-yloxyphenyl groups suggests that it could form multiple interactions with its molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the prop-2-en-1-yloxy group.

    4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a methoxy group instead of the prop-2-en-1-yloxy group.

    4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a hydroxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the prop-2-en-1-yloxyphenyl group, which introduces additional reactivity and potential for interaction with biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23NO5/c1-3-14-29-18-11-9-16(10-12-18)20-19(21(25)17-7-5-4-6-8-17)22(26)23(27)24(20)13-15-28-2/h3-12,20,25H,1,13-15H2,2H3/b21-19+

InChI Key

OSHLRTDATJAHOC-XUTLUUPISA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Canonical SMILES

COCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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